3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid
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Overview
Description
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes an amino group and a carboxylic acid group attached to an octahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by the introduction of amino and carboxylic acid functional groups. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures and pressures to ensure the selective addition of hydrogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use in herbicides and as a reagent in organic synthesis.
Indole derivatives: Widely studied for their biological activities and applications in drug development.
Uniqueness
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is unique due to its specific ring structure and the presence of both amino and carboxylic acid functional groups
Properties
CAS No. |
779295-10-2 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h6-7,9-10H,1-5,12H2,(H,13,14) |
InChI Key |
HZHBNTZILDILHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(C(CC2C1)C(=O)O)N |
Origin of Product |
United States |
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